molecular formula C9H13NO3S B2395919 N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide CAS No. 152122-39-9

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide

Cat. No.: B2395919
CAS No.: 152122-39-9
M. Wt: 215.27
InChI Key: AHHRCIULQHVNCK-UHFFFAOYSA-N
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Description

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide typically involves the reaction of 4-(hydroxymethyl)benzylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)methanesulfonamide
  • N-(4-Methylphenyl)methanesulfonamide
  • N-(4-Chlorophenyl)methanesulfonamide

Uniqueness

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This group allows for additional functionalization and enhances the compound’s reactivity in various chemical reactions .

Properties

IUPAC Name

N-[[4-(hydroxymethyl)phenyl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHRCIULQHVNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of methyl 4-[(methanesulfonamido)methyl]benzoate (3.6 g, 15 mmol) in THF (150 mL) was added LiAlH4 (1 M in THF, 30 mL, 30 mmol). The reaction mixture was stirred at rt for 1 h and poured into 10% MeOH/CHCl3 containing silica gel. The solids were removed by filtration, washed with 10% MeOH/CHCl3 and the combined washings were evaporated to yield the title compound as a white solid (2.6 g, 80%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

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